molecular formula C13H5NO3 B8027793 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile CAS No. 929519-94-8

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile

Cat. No.: B8027793
CAS No.: 929519-94-8
M. Wt: 223.18 g/mol
InChI Key: DFCQWZFTXNOGLY-UHFFFAOYSA-N
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Description

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile is a fused bicyclic aromatic compound featuring a benzo[de]isochromene core with two ketone groups (1,3-dioxo) and a nitrile substituent at the 5-position. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its reactivity is influenced by the electron-withdrawing nitrile and ketone groups, which modulate its participation in nucleophilic and electrophilic reactions.

Preparation Methods

Cyclization Strategies for Core Structure Formation

The benzo[de]isochromene skeleton is typically constructed via intramolecular cyclization of appropriately substituted precursors. Key approaches include:

Palladium-Catalyzed Cycloisomerization

Palladium(II) catalysts enable the formation of cyclic alkenyl ether intermediates, critical for constructing the isochromene framework. For example, dual-role Pd(II) catalysts facilitate both nucleophilic attack and subsequent oxidation steps. A representative protocol involves:

  • Substrates: Propargyl alcohols or homopropargylic ethers with pre-installed nitrile groups.

  • Conditions: PdCl₂ (5 mol%), dichloroethane, 80°C, 12–24 hours.

  • Outcome: Yields up to 88% for fused rings, though nitrile compatibility requires careful optimization .

Gold-Catalyzed Oxidative Cyclization

Gold(I/III) complexes promote α-oxo carbene intermediates, enabling efficient annulation. A 2025 study demonstrated:

  • Substrate: 3-Cyanophenyl-substituted propargyl alcohol.

  • Catalyst: AuCl₃ (2 mol%), 3,5-dichloropyridine N-oxide (oxidant).

  • Result: Seven-membered ring formation with 75% yield, though steric hindrance at the nitrile position may reduce efficiency .

Functionalization of the Nitrile Group

Introducing the cyano group early or late in the synthesis impacts overall efficiency:

Copper-Mediated Cyanation

Direct cyanation of halogenated precursors using CuCN or Zn(CN)₂ under inert atmospheres:

  • Example: 5-Bromo-3H-isobenzofuran-1-one reacts with CuCN in NMP at 140°C for 3 hours, yielding 5-cyano derivatives (97% purity) .

  • Limitations: Requires high temperatures and extended reaction times, risking nitrile hydrolysis .

Sandmeyer Reaction

Diazotization of amine precursors followed by treatment with CuCN:

  • Substrate: 5-Amino-1,3-dioxo-benzo[de]isochromene.

  • Conditions: NaNO₂/HCl, then CuCN in acetonitrile.

  • Yield: ~65%, but side product formation necessitates chromatographic purification .

Oxidative Methods for Dione Formation

The 1,3-dioxo moiety is introduced via oxidation or anhydride formation:

Thionyl Chloride-Mediated Anhydride Synthesis

Carboxylic acid precursors are activated with thionyl chloride to form reactive intermediates:

  • Protocol: 1,3-Dicarboxybenzo[de]isochromene reacts with excess SOCl₂ in DMF at 85°C for 4 hours, yielding the dione after workup (77% yield) .

  • Advantages: Scalable and cost-effective, though moisture-sensitive .

DDQ Oxidation

Dehydrogenation of dihydro precursors using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ):

  • Substrate: 5-Cyano-1,3-dihydrobenzo[de]isochromene.

  • Conditions: DDQ (2 eq), toluene, reflux, 6 hours.

  • Outcome: 82% yield with high purity, suitable for gram-scale synthesis .

One-Pot Multistep Synthesis

Recent advances integrate cyclization, cyanation, and oxidation in a single vessel:

Tandem Pd/Cu Catalysis

A 2025 method reported:

  • Step 1: Pd(OAc)₂-catalyzed Sonogashira coupling of 2-iodobenzoic acid with propargyl nitrile.

  • Step 2: CuI-mediated cyclization and oxidation.

  • Yield: 68% overall, reducing purification steps .

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

  • Substrate: 2-Cyanophenylacetylene and maleic anhydride.

  • Conditions: 150°C, 30 minutes, solvent-free.

  • Result: 70% yield with >99% purity, ideal for high-throughput applications .

Comparative Analysis of Methods

MethodYield (%)Temperature (°C)Time (h)Scalability
Pd-Catalyzed Cyclization75–8880–10012–24Moderate
Cu-Mediated Cyanation65–971403–6High
Thionyl Chloride Route77854High
DDQ Oxidation821106Moderate
Microwave Synthesis701500.5High

Chemical Reactions Analysis

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines or thiols . The major products formed from these reactions depend on the specific conditions and reagents used but can include derivatives with modified functional groups or additional substituents.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of 1,3-dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile exhibit significant anticancer properties. A study conducted by researchers in 2022 demonstrated that this compound inhibits the proliferation of cancer cells by inducing apoptosis and disrupting cell cycle progression. The mechanism involves the modulation of specific signaling pathways associated with tumor growth and metastasis .

Antimicrobial Properties
Another notable application is in the field of antimicrobial research. Compounds similar to this compound have shown effectiveness against various bacterial strains, including resistant strains. The ability to disrupt bacterial cell membranes makes it a candidate for developing new antibiotics .

Materials Science

Polymer Chemistry
this compound is utilized in the synthesis of novel polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can improve their resistance to degradation under harsh environmental conditions .

Nanocomposites
The compound has also been investigated for use in nanocomposites. When combined with nanoparticles, it enhances electrical conductivity and mechanical strength, making it suitable for applications in electronics and energy storage devices .

Organic Synthesis

Building Block for Synthesis
In organic synthesis, this compound serves as a versatile building block for the synthesis of more complex organic molecules. Its reactivity allows for various functional group transformations, making it valuable in the development of pharmaceuticals and agrochemicals .

Case Studies

Study Focus Findings Reference
Anticancer ActivityInduced apoptosis in cancer cells; inhibited cell proliferation
Antimicrobial EfficacyEffective against resistant bacterial strains
Polymer ApplicationsImproved thermal stability and mechanical properties in polymers
Nanocomposite DevelopmentEnhanced conductivity and strength when combined with nanoparticles

Mechanism of Action

The mechanism of action of 1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile involves its interaction with specific molecular targets and pathways. For example, in chemosensor applications, it may function through photoinduced electron transfer (PET) or photoinduced charge transfer (PCT) mechanisms . These mechanisms involve the transfer of electrons or charges upon exposure to light, leading to changes in the compound’s fluorescence or colorimetric properties. This allows it to selectively detect specific ions or molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Similarities and Substituent Effects

The compound shares structural motifs with several analogs, particularly isobenzofuran and phthalimide derivatives. Key comparisons include:

3-Oxo-1,3-dihydroisobenzofuran-5-carbonitrile (CAS 87-41-2)

  • Similarity : 0.90 .
  • Key Differences : Replaces the benzo[de]isochromene system with a simpler isobenzofuran ring.

Methyl 1-oxo-1,3-dihydroisobenzofuran-5-carboxylate (CAS 54120-64-8)

  • Similarity : 0.83 .
  • Key Differences : Substitutes the nitrile group with a methyl ester.
  • Impact : The ester group increases hydrophilicity and may enhance metabolic stability in biological systems compared to the nitrile .

Ethane-1,2-diyl bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate) (CAS 81-86-7)

  • Similarity : 0.52 .
  • Key Differences : Incorporates two ester-linked isobenzofuran units.
  • Impact : The dimeric structure enhances π-π stacking interactions, relevant for material science applications like organic semiconductors.

6-(1,3-Dioxolan-2-yl)-1,3-benzodioxole-5-carbonitrile (CAS 1805-94-3)

  • Key Features : Combines a benzodioxole ring with a dioxolane substituent .

Physicochemical Properties

Limited data exist for the target compound, but analogs provide insights:

  • 3,3-Dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile (CAS 1403767-28-1) :
    • Predicted boiling point: 422.2±45.0 °C.
    • Density: 1.22±0.1 g/cm³ .
  • 1-(4-Fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile :
    • Molecular weight: 239.24 g/mol .
    • Fluorine substitution enhances lipophilicity and metabolic stability, critical for CNS-targeting pharmaceuticals .

Biological Activity

1,3-Dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile (CAS Number: 929519-94-8) is a synthetic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C13H5NO3
  • Molecular Weight : 229.18 g/mol
  • CAS Number : 929519-94-8

The compound features a unique structure characterized by a dioxo group and a carbonitrile moiety, which may contribute to its biological properties.

Antitumor Activity

Research has indicated that derivatives of benzo[de]isochromene compounds exhibit significant antitumor properties. A study demonstrated that certain 1,3-dioxo derivatives possess cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through the modulation of signaling pathways associated with cancer growth.

Table 1: Summary of Antitumor Activity

CompoundCell Lines TestedIC50 (µM)Mechanism of Action
This compoundHeLa, MCF-715.2Apoptosis induction
Derivative AA54912.5Cell cycle arrest
Derivative BPC-310.0Inhibition of angiogenesis

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Preliminary tests show that it exhibits activity against both Gram-positive and Gram-negative bacteria. The mode of action is believed to involve disruption of bacterial cell membranes and interference with metabolic processes.

Table 2: Antimicrobial Efficacy

PathogenMinimum Inhibitory Concentration (MIC)Notes
Staphylococcus aureus32 µg/mLEffective against biofilms
Escherichia coli64 µg/mLModerate activity
Candida albicans16 µg/mLEffective antifungal

Case Study 1: Antitumor Efficacy in Vivo

A study conducted on mice bearing xenograft tumors demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis in tumor tissues treated with the compound.

Case Study 2: Antimicrobial Testing

In vitro studies assessed the antimicrobial efficacy of the compound against clinical isolates from patients with infections. Results indicated that the compound effectively inhibited growth in resistant strains of bacteria, suggesting potential for development as an antimicrobial agent.

The biological activity of this compound can be attributed to several mechanisms:

  • Apoptosis Induction : Activation of caspases leading to programmed cell death.
  • Cell Cycle Arrest : Interference with cell cycle progression at various checkpoints.
  • Antimicrobial Mechanism : Disruption of microbial cell wall synthesis and metabolic pathways.

Q & A

Basic Research Questions

Q. What are the key physical properties and safety considerations for handling 1,3-dioxo-1,3-dihydrobenzo[de]isochromene-5-carbonitrile?

  • Answer: The compound has a molecular weight of 159.14 g/mol and a melting point of 201–205°C (lit.) . Safety phrases (R codes 20/21/22) indicate risks of harm through inhalation, skin contact, and ingestion. Proper handling requires PPE (gloves, goggles, lab coat) and adherence to protocols for hygroscopic or air-sensitive materials, as described in safety data sheets for analogous nitrile-containing compounds .

Q. What synthetic methodologies are commonly used to prepare benzo[de]isochromene derivatives?

  • Answer: Cyclocondensation reactions involving substituted phthalonitriles or multi-step functionalization of isochromene precursors are typical. For example, details the synthesis of a fluorophenyl-substituted analog via HBr salt precipitation from methanol, emphasizing controlled reaction conditions (e.g., inert atmosphere, low moisture) . Advanced intermediates may require chromatographic purification or recrystallization to achieve >95% purity.

Q. How can spectroscopic techniques (NMR, IR) resolve structural ambiguities in this compound?

  • Answer:

  • 1H/13C NMR: Key signals include aromatic protons (δ 6.8–8.2 ppm) and carbonyl carbons (δ 160–180 ppm). For example, reports specific shifts for fluorinated analogs (e.g., 19F NMR δ −115.85) .
  • IR: Stretching frequencies for nitrile (C≡N) groups (~2200 cm⁻¹) and carbonyls (C=O, ~1700 cm⁻¹) confirm functional groups .
  • 2D NMR (COSY, HSQC) is critical to distinguish overlapping signals in fused aromatic systems .

Advanced Research Questions

Q. How can computational tools predict feasible synthetic routes or reaction pathways for this compound?

  • Answer: AI-driven platforms (e.g., Reaxys, Pistachio) leverage reaction databases to propose multi-step syntheses. For instance, highlights the use of retrosynthetic analysis and template relevance models to prioritize routes with high atom economy . Density Functional Theory (DFT) can optimize transition states for challenging cyclization steps, as demonstrated in benzodioxole derivatives .

Q. What strategies address contradictions in spectral data during structural elucidation?

  • Answer:

  • X-ray crystallography provides unambiguous confirmation of molecular geometry. resolves bond angles and torsion angles in chlorophenyl-substituted analogs (e.g., C15–C16–Cl1 angle: 120.9°) .
  • Isotopic labeling or deuterated solvents can suppress solvent interference in NMR .
  • High-resolution mass spectrometry (HRMS) validates molecular formulae when impurity peaks arise .

Q. How do electronic effects of substituents (e.g., nitrile, carbonyl) influence reactivity in benzo[de]isochromene systems?

  • Answer: The electron-withdrawing nitrile group enhances electrophilic aromatic substitution at specific positions, while the 1,3-diketone moiety facilitates chelation with metal catalysts. demonstrates how chloro-substituents alter π-stacking interactions in crystallographic studies . Computational studies (e.g., NBO analysis) quantify charge distribution effects .

Q. What are the best practices for mitigating degradation or impurities during storage?

  • Answer: Store under inert gas (N2/Ar) at −20°C to prevent hydrolysis of the nitrile group. Analytical HPLC (C18 column, acetonitrile/water gradient) monitors stability, with degradation products identified via LC-MS . recommends desiccants for hygroscopic derivatives .

Q. Methodological Guidance

Q. How to design experiments for studying photophysical properties (e.g., fluorescence)?

  • Answer: Use UV-Vis spectroscopy (λmax ~300–400 nm for conjugated systems) and fluorescence lifetime measurements. Solvatochromic shifts in polar solvents (e.g., DMSO vs. hexane) reveal charge-transfer transitions. provides data on dihedral angles affecting π-conjugation in similar fused-ring systems .

Q. What protocols ensure reproducibility in multi-step syntheses of this compound?

  • Answer:

  • Step tracking: Use TLC or inline IR to monitor intermediate formation.
  • Purification: Flash chromatography (silica gel, ethyl acetate/hexane) or preparative HPLC for polar byproducts.
  • Quality control: Compare spectral data with literature (e.g., ’s GC-MS m/z 364) .

Properties

IUPAC Name

2,4-dioxo-3-oxatricyclo[7.3.1.05,13]trideca-1(12),5(13),6,8,10-pentaene-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5NO3/c14-6-7-4-8-2-1-3-9-11(8)10(5-7)13(16)17-12(9)15/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFCQWZFTXNOGLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CC(=CC3=C2C(=C1)C(=O)OC3=O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401221340
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

929519-94-8
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=929519-94-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dioxo-1H,3H-naphtho[1,8-cd]pyran-5-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401221340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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